molecular formula C9H10Cl2N4O2 B2690291 Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride CAS No. 2193059-61-7

Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride

Cat. No.: B2690291
CAS No.: 2193059-61-7
M. Wt: 277.11
InChI Key: BYOPOXCTRTVQIG-UHFFFAOYSA-N
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Description

Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride is a synthetic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a chlorine atom at the 6-position and a methyl propanoate group at the 3-position, further modified as a hydrochloride salt. Key properties include:

  • Molecular formula: C₈H₈ClF₃N₂ (hydrochloride salt) .
  • Molecular weight: 224.61 g/mol .
  • CAS number: Not explicitly provided, but its non-salt precursor (3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid) is listed under CAS 902502-24-3 .
  • Key applications: Serves as a building block in medicinal chemistry, particularly for synthesizing bromodomain inhibitors and cytotoxic agents .

Properties

IUPAC Name

methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2.ClH/c1-16-9(15)5-4-8-12-11-7-3-2-6(10)13-14(7)8;/h2-3H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOPOXCTRTVQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN=C2N1N=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring system.

    Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The propanoate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis to Propanoic Acid Derivatives

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding propanoic acid. This reaction is critical for generating bioactive metabolites or further functionalization.

Example Reaction:

Methyl 3-(6-chloro-[1][2][4]triazolo[4,3-b]pyridazin-3-yl)propanoateH2O, HCl3-(6-Chloro-[1][2][4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid+CH3OH\text{Methyl 3-(6-chloro-[1][2][4]triazolo[4,3-b]pyridazin-3-yl)propanoate} \xrightarrow{\text{H}_2\text{O, HCl}} \text{3-(6-Chloro-[1][2][4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid} + \text{CH}_3\text{OH}

Conditions:

  • Solvent: Ethanol/water mixture

  • Catalyst: Hydrochloric acid (HCl)

  • Temperature: Reflux (70–80°C)

  • Yield: ~83% (isolated as crystalline anhydrous free base) .

Key Data:

ParameterValue
Reaction Time2–4 hours
Purity (Post-Hydrolysis)>95% (HPLC)
ByproductsMethanol (removed via distillation)

Amide Coupling via Carbodiimide Reagents

The propanoic acid derivative reacts with amines in the presence of coupling agents (e.g., HATU) to form amides, a step used in constructing kinase-targeting molecules.

Example Reaction:

3-(6-Chloro-triazolo-pyridazin-3-yl)propanoic acid+R-NH2HATU, DIPEAAmide Product\text{3-(6-Chloro-triazolo-pyridazin-3-yl)propanoic acid} + \text{R-NH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{Amide Product}

Conditions:

  • Coupling Agent: HATU (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA, 3 equiv)

  • Solvent: Acetonitrile (0°C to room temperature)

  • Yield: 52–60% .

Key Observations:

  • Racemization is minimized by maintaining temperatures below 10°C during base addition .

  • Purification via silica gel chromatography or recrystallization improves enantiomeric excess (>99% ee) .

Triazolo Ring Formation via Staudinger Reaction

The triazolo[4,3-b]pyridazine core is synthesized using azide intermediates and triphenylphosphine (PPh₃) under Mitsunobu-like conditions.

Example Reaction:

6-Chloropyridazin-3-yl Azide+Propiolate EsterPPh3,DEADTriazolo[4,3-b]pyridazine\text{6-Chloropyridazin-3-yl Azide} + \text{Propiolate Ester} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{Triazolo[4,3-b]pyridazine}

Conditions:

  • Reagents: Diethyl azodicarboxylate (DEAD), PPh₃

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: ~60% .

Key Data:

ParameterValue
Reaction Time3 hours
PurificationSCX-2 cation-exchange column
Key Intermediate1-(6-Hydrazinylpyridin-3-yl)isoxazole

Salt Formation and Crystallization

The hydrochloride salt is formed during purification steps to enhance stability and solubility.

Conditions:

  • Acid: HCl (gas or aqueous)

  • Solvent: Ethanol or methanol

  • Crystallization: Slow evaporation at 4°C .

Key Observations:

  • The salt exists as a crystalline anhydrous free base (Form II) with two distinct melting points: 200–239°C and 292–299°C .

  • Water-rich solvents at pH ≥7 yield monohydrate forms .

Suzuki-Miyaura Cross-Coupling

The chloro substituent on the pyridazine ring participates in palladium-catalyzed cross-coupling reactions for structural diversification.

Example Reaction:

6-Chloro-triazolo-pyridazine+Boronic AcidPd(OAc)2,XPhosAryl-Substituted Product\text{6-Chloro-triazolo-pyridazine} + \text{Boronic Acid} \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{Aryl-Substituted Product}

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C (16 hours)

  • Yield: ~60% .

Key Data:

ParameterValue
Substrate3-Methyl-5-(tributylstannyl)isoxazole
ByproductTributyltin chloride

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of triazolo-pyridazine structures can act as selective inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. Inhibition of specific PI3K isoforms can lead to reduced tumor growth and proliferation in various cancer models .

1.2 Anti-inflammatory Properties

Studies have shown that triazolo derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The methyl ester derivative of this compound has demonstrated significant inhibition of COX-II, making it a candidate for developing anti-inflammatory medications .

1.3 Neuroprotective Effects

Recent investigations suggest that compounds similar to methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride may offer neuroprotection against oxidative stress and neuroinflammation. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

2.1 Pesticidal Activity

The unique triazolo-pyridazine structure has been explored for its potential as a pesticide. Compounds with similar frameworks have shown efficacy against various pests and pathogens, suggesting that this compound could be developed into a novel agricultural pesticide .

2.2 Herbicidal Properties

Research indicates that triazole compounds can also exhibit herbicidal activity. The mechanism often involves disrupting plant growth regulation pathways, making them effective in controlling unwanted vegetation .

Material Science

3.1 Polymer Chemistry

In material science, the incorporation of triazolo-pyridazine derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. These compounds can serve as additives or modifiers in the synthesis of advanced materials .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseMechanism of ActionReferences
Medicinal ChemistryAnticancerPI3K inhibition leading to reduced tumor growth
Anti-inflammatoryCOX-II inhibition
NeuroprotectiveReducing oxidative stress
Agricultural SciencePesticideTargeting pest signaling pathways
HerbicideDisruption of plant growth regulation
Material SciencePolymer additiveEnhancing thermal stability

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyridazine core is known to bind to specific sites on these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related [1,2,4]triazolo[4,3-b]pyridazine derivatives based on substituents, physicochemical properties, and biological activity.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups References
Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride C₈H₈ClF₃N₂ 224.61 6-Cl, 3-propanoate (methyl ester), hydrochloride salt Ester, triazole, pyridazine, hydrochloride
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide C₁₅H₁₈N₆O₂ 330.35 6-OCH₃, 3-propanoamide, benzimidazole-ethylamine Amide, methoxy, benzimidazole
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Vitas-M, STK651245) C₁₅H₁₂F₃N₇ 347.30 6-NH₂, 3-CF₃, indole-ethylamine Amine, trifluoromethyl, indole
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride C₁₀H₁₆Cl₂N₆ 315.19 3-CH₃, 6-piperazine, dihydrochloride salt Piperazine, methyl, dihydrochloride
3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid C₈H₇ClN₄O₂ 226.62 6-Cl, 3-propanoic acid Carboxylic acid
Key Observations:
  • Position 6 substituents: Chlorine (target compound) vs. methoxy () or amine () groups.
  • Position 3 modifications : The target’s methyl ester improves lipophilicity compared to the carboxylic acid precursor () or amide derivatives (). Hydrochloride salt formation enhances aqueous solubility .
  • Biological relevance : Amine and trifluoromethyl substitutions () correlate with bromodomain inhibition, while the target’s ester may serve as a prodrug moiety for intracellular hydrolysis .
Key Observations:
  • Peptide coupling reagents (e.g., HATU) are critical for introducing amide groups in analogs (), whereas esterification may involve simpler acid-catalyzed reactions .

Biological Activity

Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core with a chlorine substituent at the 6-position and a propanoate group attached via a methyl ester. The structural formula can be represented as follows:

CxHyClNzOw\text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{O}_w

where xx, yy, zz, and ww denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains. Its mechanism involves the inhibition of bacterial protein synthesis by binding to ribosomal sites.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It binds to the active sites of enzymes involved in critical metabolic pathways, thereby inhibiting their catalytic functions.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
  • DNA Interaction : It has been reported to bind with DNA, potentially affecting gene expression and stability.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used for comparison.
  • Anticancer Activity :
    • In vitro assays on various cancer cell lines revealed that the compound induced apoptosis with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to the activation of caspase pathways.
  • Inflammation Modulation :
    • In vivo studies indicated that treatment with this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cell lines
Anti-inflammatoryReduces inflammation markers

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of triazolopyridazine derivatives often involves acylation of tetrazoles with chloroazines followed by thermal ring transformation . For example, analogous compounds like 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine were synthesized via coupling reactions using DMF as a solvent at elevated temperatures (105°C) . Optimization may include adjusting stoichiometry, solvent polarity, and temperature. Evidence from Scheme 1 (general synthesis of 6-alkyl-triazolopyridazines) suggests using reagents like BBr₃ in DCM for deprotection or benzoylation with BzCl in pyridine . Yield and purity can be monitored via HPLC or LC-MS, as demonstrated in pharmaceutical impurity profiling .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming molecular geometry, as shown in studies of similar triazolopyridazines (R factor = 0.050, data-to-parameter ratio = 17.2) . Complementary techniques include:

  • NMR : For verifying substituent positions and proton environments.
  • HPLC with UV/Vis detection : To assess purity (>98% as per pharmaceutical standards) .
  • Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis.

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer : Hydrochloride salts of heterocyclic compounds typically require protection from moisture and light. Safety data sheets for analogous triazolopyridazines recommend storage at 2–8°C under inert gas (e.g., argon) . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational chemistry enhance the design and optimization of synthetic routes?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) . Machine learning models trained on reaction databases may further prioritize conditions for yield improvement.

Q. What experimental strategies address contradictions in reactivity when modifying the triazolopyridazine core?

  • Methodological Answer : Substituent effects on reactivity can be systematically studied using Hammett plots or steric/electronic parameter analysis. For example, electron-withdrawing groups (e.g., -Cl) may stabilize intermediates, as seen in 6-chloro derivatives . Conflicting data from different substituents (e.g., methyl vs. cyclobutyl) can be resolved by kinetic studies (e.g., variable-temperature NMR) to assess activation barriers .

Q. How does crystallographic data inform structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : X-ray structures reveal key interactions, such as π-stacking or hydrogen bonding, that correlate with biological activity. For example, planar triazolopyridazine cores in kinase inhibitors exhibit enhanced target binding . Researchers can overlay crystallographic data of derivatives with target protein structures (e.g., p38 MAP kinase) to rationalize SAR trends .

Q. Which in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Based on structurally related kinase inhibitors (e.g., SB-202190), assays could include:

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases using ADP-Glo™ or radiometric methods .
  • Cytokine suppression tests : Evaluate inhibition of TNF-α or IL-1β in LPS-stimulated macrophages .
  • Cellular toxicity screens : Use MTT or resazurin assays in HEK293 or HepG2 cells to assess selectivity .

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